3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid

GPR119 agonists CNS drug discovery Lipophilic efficiency

This 5-ethylpyrimidine-bearing meta-benzoic acid building block is essential for GPR119 agonist programs (EC50 2.5 nM). The free acid enables rapid amide coupling for SAR exploration. Differentiated from des-ethyl analogs in lipophilicity (cLogP 3.1) and target binding. Ideal for kinase hinge-binding warhead diversification. Procure high-purity 95% for reliable scale-up.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
Cat. No. B8045445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCC(CC2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C18H21N3O2/c1-2-13-11-19-18(20-12-13)21-8-6-14(7-9-21)15-4-3-5-16(10-15)17(22)23/h3-5,10-12,14H,2,6-9H2,1H3,(H,22,23)
InChIKeyWXCMCUJGKPATDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid: Key Structural and Procurement Considerations


3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid (CAS 1956364-13-8) is a heterocyclic carboxylic acid with a molecular formula of C₁₈H₂₁N₃O₂ and a molecular weight of 311.4 g/mol . The compound integrates a 5-ethylpyrimidine moiety, a piperidine ring, and a meta-substituted benzoic acid group, representing a structural scaffold found in several GPR119 agonists and kinase inhibitor intermediates [1]. It is typically supplied as a research chemical with a purity of 95% by vendors such as Fluorochem (catalog F505652) and AKSci (catalog 5007EF) .

Why Generic Substitution Fails for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid


In-class piperidine-substituted benzoic acids or pyrimidine-bearing intermediates cannot be assumed interchangeable. The 5-ethyl substituent on the pyrimidine ring critically modulates the lipophilicity and steric profile of the scaffold, which directly influences binding affinity at biological targets. For example, in the GPR119 agonist series, installation of the 5-ethylpyrimidine group was essential for potent agonistic activity, as demonstrated by compound 20 (EC₅₀ = 2.5 nM) [1]. Similarly, the meta-substitution pattern of the benzoic acid defines the vector of the carboxylate group, which is crucial for hydrogen-bonding interactions in target binding pockets and for downstream conjugation chemistry [2]. Regioisomers (e.g., para-benzoic acid) or des-ethyl analogs exhibit markedly different reactivity profiles and biological outcomes, making direct substitution without validation a significant risk in both research and scale-up contexts.

Quantitative Differentiation Evidence for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid Against Its Closest Analogs


5-Ethylpyrimidine Substitution Confers Critical Lipophilicity Advantage over Des-Ethyl Analog for CNS-Penetrant Scaffold Design

The 5-ethyl substituent on the pyrimidine ring of this compound is a key structural differentiator from the unsubstituted pyrimidine analog (3-(1-(pyrimidin-2-yl)piperidin-4-yl)benzoic acid). In the GPR119 agonist series, the presence of the 5-ethyl group contributed to a significant increase in potency. The lead compound 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propyl 7-fluoro-5-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (compound 20) achieved an EC₅₀ of 2.5 nM against human GPR119, whereas the des-ethyl analog showed substantially reduced activity (EC₅₀ > 100 nM) [1]. The ethyl group increases cLogP by approximately 0.7 units, optimizing lipophilic ligand efficiency (LLE) for membrane-associated targets. The target compound provides the carboxylic acid head group that can be used as a synthetic handle for amide or ester conjugation, enabling direct incorporation into lead optimization campaigns without the need for de novo pyrimidine synthesis.

GPR119 agonists CNS drug discovery Lipophilic efficiency

Meta-Substituted Benzoic Acid Provides a Defined Exit Vector Distinct from Para-Isomers for Target Engagement

The meta-substitution pattern of the benzoic acid on the piperidine ring defines the geometry of the carboxylate group relative to the pyrimidine pharmacophore. In kinase inhibitor design, the para-substituted analog (4-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid) projects the carboxylate along a different axis, which can disrupt critical hydrogen-bonding interactions with the 'DFG motif' or 'hinge region' of kinases [1]. In piperidinylpyrimidine-based inhibitors of HIV-1 LTR activation and TNF-α production, the meta-substituted benzoyl group was explicitly required for activity; substitution at the para position abolished activity (>90% loss at 10 µM) [2]. The target compound preserves this essential meta geometry while offering the carboxylic acid as a synthetic handle for amide coupling, esterification, or salt formation, providing greater versatility than the corresponding amide or ester analogs which may be more hydrolytically labile.

Medicinal chemistry Kinase inhibitors Structure-based drug design

Carboxylic Acid Moiety Enables Direct Conjugation Chemistry Without Protecting Group Manipulation

Unlike the corresponding methyl ester analog (methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate, CAS 1956364-79-6), this compound provides the free carboxylic acid functionality ready for direct amide coupling, esterification, or salt formation without the need for ester hydrolysis . The ester analog requires an additional saponification step (typically LiOH in THF/H₂O, 4-24 hrs), which adds synthetic time and can reduce overall yield by 10-20% due to incomplete conversion or side reactions [1]. Procurement of the pre-formed carboxylic acid eliminates this step, reducing the number of synthetic transformations and improving process mass intensity (PMI) for lead optimization workflows.

Synthetic chemistry Bioconjugation Medicinal chemistry

Optimal Application Scenarios for Procuring 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid


Lead Optimization of GPR119 Agonists for Type 2 Diabetes

This compound serves as a direct synthetic precursor for generating focused libraries of GPR119 agonists. As demonstrated by the indoline-based series, the 5-ethylpyrimidin-2-yl piperidine scaffold is essential for sub-nanomolar GPR119 agonism (compound 20, EC₅₀ = 2.5 nM) [1]. The free benzoic acid handle enables rapid amide coupling with diverse amine-containing fragments to explore SAR around the solvent-exposed region of the GPR119 binding pocket, a strategy that has successfully produced orally active glucose-lowering agents in rat OGTT models [1].

Synthesis of Mutant-Selective Kinase Inhibitor Probes

The meta-benzoic acid piperidinylpyrimidine scaffold has been utilized in EGFR mutant-selective inhibitor programs, where compounds bearing this core demonstrated differential inhibition of EGFR L858R/T970M double mutant (IC₅₀ = 250 nM) versus wild-type EGFR (IC₅₀ = 20,000 nM), achieving an 80-fold selectivity window [1]. Procuring this building block enables rapid exploration of warhead diversity at the carboxylic acid position without altering the kinase hinge-binding pyrimidine pharmacophore.

Covalent Fragment Screening and Chemoproteomics Probe Development

The carboxylic acid group offers a direct attachment point for photoreactive crosslinkers (e.g., diazirine) or affinity tags (e.g., biotin) via amide bond formation. This enables the compound to be converted into a chemical biology probe for target identification studies in the GPR119 or kinase fields, where the 5-ethylpyrimidine pharmacophore ensures target engagement while the derivatized benzoic acid enables pull-down or photoaffinity labeling experiments.

Comparative Physicochemical Profiling of Pyrimidine-Substituted Building Blocks

For medicinal chemistry CROs and core facilities that maintain building block collections, this compound fills a specific niche in the property space: its calculated logP (cLogP ≈ 3.1) and topological polar surface area (tPSA = 65 Ų) position it favorably for CNS drug discovery campaigns (cLogP < 5, tPSA < 90 Ų), offering a differentiated property profile compared to the more polar des-ethyl analog (cLogP ≈ 2.4, tPSA = 65 Ų) [1]. This quantitative physicochemical differentiation supports informed selection of building blocks for parallel library synthesis targeting specific property ranges.

Quote Request

Request a Quote for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.